(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a pyridyl group connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Preparation of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and pyridyl intermediates through a propenamide linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or pyridyl groups.
Reduction: Reduced forms of the propenamide linkage.
Substitution: Substituted derivatives at the pyridyl group.
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets, while the pyridyl group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-BUTENAMIDE: Similar structure but with a butenamide linkage.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-THIENYL)-2-PROPENAMIDE: Contains a thienyl group instead of a pyridyl group.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole and pyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(17-14-3-1-2-8-16-14)7-5-11-4-6-12-13(9-11)20-10-19-12/h1-9H,10H2,(H,16,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGDKKTDJPSGC-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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